molecular formula C14H10N2O B1350154 2-pyridin-4-yl-1H-indole-3-carbaldehyde CAS No. 590390-88-8

2-pyridin-4-yl-1H-indole-3-carbaldehyde

Cat. No. B1350154
CAS RN: 590390-88-8
M. Wt: 222.24 g/mol
InChI Key: NXHOIBQSZZQGPK-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H10N2O . It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of indole and pyrimidine containing compounds has been done using the principle of Biginelli condensation reaction . Indole-3-carbaldehyde was prepared by formylation of indole (Vilsmeier Haack reaction) using dimethylformamide and phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-yl-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are known to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Role in Multicomponent Reactions

“2-pyridin-4-yl-1H-indole-3-carbaldehyde” is a derivative of 1H-Indole-3-carbaldehyde, which plays a significant role in multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Synthesis of Active Molecules

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Assembly of Pharmaceutically Interesting Scaffolds

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Biological Activities

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Nur77-Targeting Anti-Cancer Agents

A series of 5- ((4- (pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed, synthesized and biologically evaluated as potent Nur77 modulators . These compounds are being studied as potential anti-cancer agents .

Synthesis of Heterocyclic Derivatives

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Mechanism of Action

While the specific mechanism of action for 2-Pyridin-4-yl-1H-indole-3-carbaldehyde is not mentioned in the retrieved papers, indole derivatives are known to have a broad range of chemical and biological properties . They are essential and efficient chemical precursors for generating biologically active structures .

properties

IUPAC Name

2-pyridin-4-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-12-11-3-1-2-4-13(11)16-14(12)10-5-7-15-8-6-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHOIBQSZZQGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378028
Record name 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyridin-4-yl-1H-indole-3-carbaldehyde

CAS RN

590390-88-8
Record name 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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